2-(Octyloxy)ethanol

Description

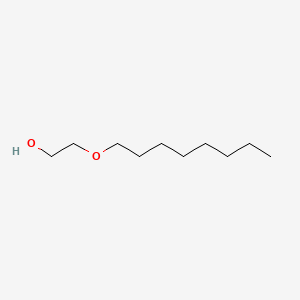

Structure

3D Structure

Properties

IUPAC Name |

2-octoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCIMPBZCZUDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-75-1 | |

| Record name | Polyethylene glycol octyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4075328 | |

| Record name | 2-(Octyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10020-43-6, 27252-75-1, 68954-94-9 | |

| Record name | Ethylene glycol monooctyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10020-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Octyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010020436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-octyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C8-20, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Octyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-1-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(octyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxylated fatty alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Understanding the Amphiphilic Nature of 2-(Octyloxy)ethanol

An In-depth Technical Guide to the Physicochemical Properties of 2-(Octyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This compound, also known by synonyms such as Ethylene Glycol Mono-n-octyl Ether and Octyl Cellosolve, is a high-boiling point, oily liquid that holds significant interest in various scientific and industrial fields.[1] Its molecular architecture is key to its utility. The molecule consists of a hydrophilic di-ethylene glycol segment and a hydrophobic octyl chain, making it an amphiphilic compound with surfactant properties. This dual nature allows it to interact with both polar and non-polar substances, rendering it a valuable solvent, coupling agent, and emulsifier.

In the realm of pharmaceutical sciences and drug development, the properties of such excipients are of paramount importance. The ability of this compound to act as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs) makes it a compound of interest for formulation studies aimed at enhancing drug delivery and bioavailability.[2] This guide provides a detailed examination of its core physicochemical properties, the experimental methodologies for their determination, and insights into its handling and applications.

Core Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in various systems, from chemical reactions to final formulations.

| Property | Value | Source(s) |

| CAS Number | 10020-43-6 | [1][3][4][5] |

| Molecular Formula | C10H22O2 | [1][3][4][5] |

| Molecular Weight | 174.28 g/mol | [1][3][4][5] |

| Appearance | Colorless, oily liquid | [6] |

| Boiling Point | 228 °C | [1] |

| Density | 0.886 g/mL | [1] |

| Solubility | Soluble in alcohol and ether; limited solubility in water. | [6][7] |

| IUPAC Name | 2-octoxyethanol | [3][4] |

Experimental Determination of Physicochemical Properties

To ensure the reliability and reproducibility of research and development outcomes, the precise and accurate determination of a compound's properties is essential. The following section details the standard, self-validating protocols for characterizing this compound.

Identity and Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: For a volatile compound like this compound, GC-MS is the definitive analytical technique. It provides orthogonal data points: the retention time from the Gas Chromatograph (GC) gives a quantitative measure of purity, while the mass spectrum from the Mass Spectrometer (MS) provides a unique molecular fingerprint, confirming the compound's identity. This dual-check system is inherently self-validating. The choice of a non-polar column like one with a SE-30 stationary phase is based on the principle of separating compounds primarily by their boiling points, which is ideal for this type of analysis.[8]

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or methanol.

-

Instrument Setup:

-

GC: Use a gas chromatograph equipped with a capillary column (e.g., 30m, 0.25mm ID, 0.25µm film thickness, 5% phenyl methylpolysiloxane).

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Set to scan a mass-to-charge (m/z) range of 40-400 amu.

-

MSD Transfer Line: 280°C.

-

-

Injection & Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show a primary peak corresponding to this compound. The area of this peak relative to the total peak area indicates purity. The mass spectrum of this peak is then compared against a reference library (e.g., NIST) for identity confirmation.[9]

Workflow Visualization:

Caption: Workflow for purity and identity analysis by GC-MS.

Thermal Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a highly sensitive thermal analysis technique used to determine a substance's melting point and other thermal transitions (e.g., glass transitions). The causality behind this choice is its ability to detect the heat flow changes associated with phase transitions. For a pure crystalline solid, a sharp, well-defined endotherm is expected at its melting point. The onset temperature of this peak is reported as the melting point.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a low temperature, e.g., -90°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point well above the expected melting temperature (e.g., 50°C).

-

Use an inert nitrogen purge gas (50 mL/min) to maintain a consistent atmosphere and prevent oxidation.

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset of the endothermic peak corresponding to the solid-to-liquid phase transition.

Workflow Visualization:

Caption: Workflow for melting point determination by DSC.

Applications in Drug Development

The amphiphilic structure of this compound makes it a functional excipient in pharmaceutical formulations. Its long octyl chain provides hydrophobicity, while the ether and terminal hydroxyl groups offer a site for hydrophilic interactions.

-

Solubilizing Agent: It can be used to increase the solubility of hydrophobic APIs in liquid formulations, potentially improving bioavailability. Its mechanism involves forming micelles or creating a more favorable solvent environment for the drug molecule.[2]

-

Emulsifier: In emulsion systems (e.g., creams, lotions), it can stabilize the interface between oil and water phases, preventing coalescence and improving the stability and texture of the product.

-

High-Boiling Point Solvent: Its low volatility (B.P. 228 °C) makes it suitable as a solvent in processes where solvent evaporation needs to be minimized, or in formulations that require thermal stability.[1]

Safety and Handling

Authoritative safety data indicates that this compound must be handled with care.

-

GHS Hazards: The compound is classified with significant hazards. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[3]

-

Personal Protective Equipment (PPE): When handling, it is imperative to wear protective gloves, chemical safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Ingestion: If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[10]

-

This guide provides a foundational understanding of this compound, grounded in its physicochemical properties and the robust analytical methods used to characterize them. For professionals in research and drug development, a thorough grasp of these principles is crucial for its effective and safe application.

References

-

2-octoxyethanol. Stenutz.[Link]

-

This compound | C10H22O2. PubChem, National Institutes of Health.[Link]

-

2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Ethanol, 2-(octyloxy)-. US EPA Substance Registry Services.[Link]

-

Ethanol, 2-(octyloxy)-. NIST WebBook, National Institute of Standards and Technology.[Link]

-

Gas Chromatography data for Ethanol, 2-(octyloxy)-. NIST WebBook, National Institute of Standards and Technology.[Link]

-

2-Octanol Experimental Properties. PubChem, National Institutes of Health.[Link]

Sources

- 1. 2-octoxyethanol [stenutz.eu]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. CAS 10020-43-6 | this compound - Synblock [synblock.com]

- 6. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(HEXYLOXY)ETHANOL | 112-25-4 [chemicalbook.com]

- 8. Ethanol, 2-(octyloxy)- [webbook.nist.gov]

- 9. Ethanol, 2-(octyloxy)- [webbook.nist.gov]

- 10. Page loading... [guidechem.com]

A Spectroscopic Guide to n-Octyl-monooxyethylene (C8E1): Unveiling Molecular Structure and Purity

In the landscape of non-ionic surfactants, n-Octyl-monooxyethylene, also known as 2-(octyloxy)ethanol or C8E1, is a molecule of significant interest in pharmaceutical sciences, biochemistry, and materials research. Its amphiphilic nature, stemming from a hydrophilic ethylene glycol head and a hydrophobic octyl tail, allows for the formation of micelles and the solubilization of non-polar substances in aqueous environments. A thorough understanding of its molecular structure and the ability to verify its purity are paramount for its effective application. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of n-Octyl-monooxyethylene.

The Imperative of Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of chemical characterization, providing a detailed fingerprint of a molecule's structure and electronic environment. For a surfactant like n-Octyl-monooxyethylene, these techniques are indispensable for:

-

Structural Confirmation: Verifying the presence of the octyl chain, the ether linkage, and the terminal hydroxyl group.

-

Purity Assessment: Detecting the presence of residual starting materials, by-products, or degradation products.

-

Quantitative Analysis: Determining the concentration of the surfactant in various formulations.

This guide will delve into the practical application and interpretation of NMR, IR, and MS data for n-Octyl-monooxyethylene, offering insights grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Principle and Experimental Rationale: Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. The chemical shift (δ) of a proton is influenced by its local electronic environment. For n-Octyl-monooxyethylene, we expect distinct signals for the protons on the octyl chain, the ethylene glycol unit, and the terminal hydroxyl group.

Typical Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of n-Octyl-monooxyethylene in a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical to avoid interfering signals.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 300-500 MHz spectrometer.

-

Data Acquisition: A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Expected ¹H NMR Spectrum of n-Octyl-monooxyethylene:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.88 | Triplet (t) | 3H | -CH₃ (a) |

| ~1.27 | Multiplet (m) | 10H | -(CH₂)₅- (b, c, d, e, f) |

| ~1.56 | Quintet (p) | 2H | -CH₂-CH₂-O- (g) |

| ~3.45 | Triplet (t) | 2H | -O-CH₂-CH₂- (h) |

| ~3.55 | Triplet (t) | 2H | -CH₂-CH₂-OH (i) |

| ~3.71 | Triplet (t) | 2H | -CH₂-OH (j) |

| Variable | Singlet (s) | 1H | -OH (k) |

Note: The chemical shift of the hydroxyl proton (k) is variable and depends on concentration, temperature, and solvent.

dot

Caption: Molecular structure of n-Octyl-monooxyethylene.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Principle and Experimental Rationale: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.[1][2] Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.

Typical Experimental Protocol:

-

Sample Preparation: A more concentrated sample (~20-50 mg) in a deuterated solvent is generally required compared to ¹H NMR.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on a 75-125 MHz spectrometer.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used. A longer acquisition time is necessary due to the low natural abundance of ¹³C.

Expected ¹³C NMR Spectrum of n-Octyl-monooxyethylene:

| Chemical Shift (δ, ppm) | Assignment |

| ~14.1 | -CH₃ |

| ~22.7 | -CH₂-CH₃ |

| ~26.1 | -CH₂-CH₂-CH₂-O- |

| ~29.3 | -CH₂-CH₂-CH₂-CH₂-O- |

| ~29.5 | CH₃-CH₂-CH₂- |

| ~31.9 | -CH₂-CH₂-CH₃ |

| ~61.7 | -CH₂-OH |

| ~70.5 | -O-CH₂-CH₂-OH |

| ~71.6 | -O-CH₂-(CH₂)₆- |

| ~72.6 | -CH₂-O-CH₂- |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle and Experimental Rationale: IR spectroscopy measures the vibrations of bonds within a molecule.[3] Different types of bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups. For n-Octyl-monooxyethylene, the key functional groups are the C-O ether linkage and the O-H hydroxyl group.

Typical Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates, e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

Characteristic IR Absorption Bands for n-Octyl-monooxyethylene:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2950-2850 | Strong | C-H stretch (alkyl chain) |

| 1470-1450 | Medium | C-H bend (alkyl chain) |

| ~1120 | Strong | C-O-C stretch (ether linkage) |

| ~1060 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle and Experimental Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Typical Experimental Protocol:

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.[5][6]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrum of n-Octyl-monooxyethylene:

The molecular weight of n-Octyl-monooxyethylene (C₁₀H₂₂O₂) is 174.28 g/mol . In an EI mass spectrum, the molecular ion peak ([M]⁺) may be observed at m/z 174. However, it is often weak or absent. The fragmentation pattern is highly informative.

Major Expected Fragments:

| m/z | Fragment |

| 45 | [CH₂CH₂OH]⁺ |

| 57 | [C₄H₉]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 85 | [C₆H₁₃]⁺ |

dot

Caption: A simplified fragmentation pathway for n-Octyl-monooxyethylene in EI-MS.

Conclusion: A Synergistic Approach to Characterization

The comprehensive characterization of n-Octyl-monooxyethylene relies on the synergistic use of NMR, IR, and Mass Spectrometry. While ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups. Mass spectrometry, in turn, verifies the molecular weight and provides valuable structural information through fragmentation analysis. By employing these techniques in a coordinated manner, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of n-Octyl-monooxyethylene, thereby underpinning the reliability and reproducibility of their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Ethanol, 2-(octyloxy)-. National Institute of Standards and Technology. [Link]

-

Matrix Fine Chemicals. 2-[2-(OCTYLOXY)ETHOXY]ETHAN-1-OL. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262). [Link]

-

PubChemLite. This compound (C10H22O2). [Link]

-

NIST. Ethanol, 2-(octyloxy)-. National Institute of Standards and Technology. [Link]

-

ResearchGate. 1H NMR spectra of N-octyl-O-MPEG chitosan (NOOMCⅡ). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0038602). [Link]

-

ResearchGate. Analysis of Octyl- and Nonylphenol and Their Ethoxylates in Water and Sediments by Liquid Chromatography/Tandem Mass Spectrometry. [Link]

-

PubMed. Analysis of octyl- and nonylphenol and their ethoxylates in water and sediments by liquid chromatography/tandem mass spectrometry. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0159091). [Link]

-

PubMed. Determination of nonylphenol ethoxylate and octylphenol ethoxylate surfactants in beehive samples by high performance liquid chromatography coupled to mass spectrometry. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Analytical Chemistry. Quantitative 13C NMR analysis of sequence distributions in poly(ethylene-co-1-hexene). [Link]

-

PubMed. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges. [Link]

-

SpectraBase. n-Octyl acetate. [Link]

-

SpectraBase. n-Octyl acetate - Optional[1H NMR] - Chemical Shifts. [Link]

-

University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

-

YouTube. Introduction to Spectroscopy. [Link]

-

MDPI. Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. [Link]

-

SciSpace. Quantitative determination of octylphenol, nonylphenol, alkylphenol - ethoxylates and alcohol ethoxylates by pressurized liquid extraction and. [Link]

-

ResearchGate. 13C NMR spectrum of poly(ethylene-co-1-octene) obtained using TiCl2... [Link]

-

YouTube. Introduction to Spectroscopy. [Link]

-

YouTube. Why mass spectrometry is used for quantitation - Episode 8 | Introduction to LC-MS/MS. [Link]

-

YouTube. How Do You Choose The Right Spectroscopy Technique? - Chemistry For Everyone. [Link]

-

SpectraBase. N-octyl-alcohol - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Quantitative 13C NMR analysis of sequence distributions in poly(ethylene-co-1-hexene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

2-(Octyloxy)ethanol CAS 10020-43-6 material safety data sheet

An In-depth Technical Guide to the Material Safety of 2-(Octyloxy)ethanol (CAS 10020-43-6)

Introduction: Beyond the Checklist

This document serves as a comprehensive technical guide to the safe handling, storage, and emergency response protocols for this compound (CAS: 10020-43-6). It is designed for the discerning scientist and researcher who requires not just a list of hazards, but a foundational understanding of the causality behind safety recommendations. By contextualizing the physicochemical properties of this ether alcohol with its toxicological profile, this guide empowers laboratory professionals to cultivate a proactive and informed safety culture. We will move beyond rote compliance to a model of self-validating safety systems, ensuring that every procedure is grounded in scientific rationale.

Section 1: Chemical Identity and Physicochemical Profile

A foundational understanding of a chemical's physical properties is paramount to predicting its behavior in a laboratory setting—from its potential for aerosolization to its interactions with other agents. This compound is an organic compound also known as Ethylene glycol monooctyl ether.[1][2] Its dual ether and alcohol functionalities dictate its solubility, reactivity, and hazard profile.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 10020-43-6 | [3][4] |

| Molecular Formula | C10H22O2 | [3][4][5] |

| Molecular Weight | 174.28 g/mol | [3][4][5] |

| Appearance | Liquid (at 20°C) | [6] |

| Density | 0.88 - 0.882 g/mL | [1][6] |

| Boiling Point | 241 °C | [1] |

| Flash Point | 66 °C | [1] |

| Refractive Index | 1.43 |[6] |

The flash point of 66 °C indicates that while not classified as highly flammable, this compound is a combustible liquid that requires diligent control of ignition sources, particularly during heating operations.[7]

Section 2: The Hazard Landscape: A Risk-Based Analysis

The primary risks associated with this compound stem from its acute toxicity and its corrosive/irritant nature upon contact. The Globally Harmonized System (GHS) provides a clear framework for understanding these hazards.

GHS Classification Summary:

-

Hazard Statements:

Toxicological Pathways and Endpoints

The toxicity of this compound is a direct consequence of its chemical structure, which allows for interaction with biological tissues. It is crucial to understand the primary routes of exposure and their physiological consequences.

-

Dermal Exposure: The compound is readily absorbed through the skin, which is a significant route of exposure. It is classified as "Toxic in contact with skin" and can cause severe skin burns and irritation.[3][8] This necessitates the use of appropriate chemical-resistant gloves and immediate decontamination upon contact.

-

Oral Exposure: Ingestion is a critical exposure route, with the substance classified as "Harmful if swallowed".[3][9] Accidental ingestion can lead to systemic toxicity.

-

Ocular Exposure: Direct contact with the eyes can cause serious and potentially irreversible damage.[3][8] This underscores the mandatory use of chemical splash goggles.

-

Inhalation Exposure: While less of a risk at ambient temperatures due to its low vapor pressure, heating the substance can generate vapors or mists that may cause respiratory tract irritation.[6][9][10]

Caption: Figure 1: Exposure Routes and Primary Health Effects.

Section 3: Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on the hierarchy of controls. The primary objective is always to minimize exposure through engineering and administrative measures, with PPE serving as the final, critical barrier.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[11][12] For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory to prevent inhalation exposure.[7]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a one-size-fits-all decision; it must be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Chemical safety goggles are required for all handling procedures.[11] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[12]

-

Skin Protection:

-

Lab Coat/Apron: A lab coat should be worn to protect street clothing. For tasks with a high risk of splashing, a chemically resistant apron is recommended.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[7][11]

Caption: Figure 2: PPE Selection Workflow.

Section 4: Standard Operating Procedures for Safe Handling & Storage

Adherence to standardized procedures is critical for minimizing chronic, low-level exposures and preventing acute incidents.

Safe Handling Protocol

-

Preparation: Before beginning work, review this safety guide and ensure all necessary engineering controls and PPE are in place and functional.

-

Avoid Contact: Exercise extreme care to avoid contact with eyes, skin, and clothing.[9]

-

Hygiene: Do not eat, drink, or smoke in the laboratory area.[8] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[8][13]

-

Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[7] Use non-sparking tools when handling larger quantities.[11]

-

Peroxide Formation: As an ether, this compound may form explosive peroxides upon exposure to air and light, especially during long-term storage.[7] Containers should be dated upon receipt and opening. If crystals are observed or if the material is old, it should be considered extremely dangerous and handled only by trained professionals.[7]

Storage Requirements

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[7][10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

Store away from heat and direct sunlight to minimize degradation and potential peroxide formation.[7]

-

Containers must be sealed carefully after use and kept upright to prevent leakage.[10]

Section 5: Emergency Protocols: Preparedness and Response

Effective emergency response hinges on preparation and clear, decisive action.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show this safety data sheet to responding medical personnel.[8][9]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][14] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water.[9][11] Seek immediate medical attention.[8]

-

If Inhaled: Move the victim to fresh air.[9][11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[11][14] Seek immediate medical attention.[7]

-

If Swallowed: Rinse the mouth with water.[11] Do NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person.[14] Call a physician or poison control center immediately.[7][11]

Accidental Release Protocol

A swift and organized response can prevent a small spill from escalating into a major incident.

-

Evacuate & Secure: Immediately evacuate non-essential personnel from the spill area.[11] Remove all sources of ignition.[7][11]

-

Ventilate: Ensure the area is well-ventilated.

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary, before approaching the spill.

-

Contain & Absorb: Prevent the spill from entering drains or waterways.[10][11] Contain the spill and absorb it with an inert, non-combustible material such as clay, sand, or diatomaceous earth.[7][12]

-

Collect & Dispose: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled, and sealed container for hazardous waste disposal.[7][12]

-

Decontaminate: Clean the spill area thoroughly.

Caption: Figure 3: Spill Response Workflow.

Fire Response Strategy

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[11] A water mist may be used to cool closed containers.[7]

-

Unsuitable Media: Do not use a solid water stream as it may spread the fire.

-

Specific Hazards: The substance is combustible. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[7] Containers may explode when heated.[7] Hazardous combustion products include carbon monoxide and carbon dioxide.[7]

-

Firefighter Protection: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[7][12]

Section 6: Chemical Stability and Reactivity

-

Reactivity: The product is generally stable under normal conditions.[7] However, as noted, it may form explosive peroxides upon exposure to air.[7]

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Conditions to Avoid: Excess heat, exposure to air and light, and all sources of ignition.[7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]

Section 7: Waste Disposal

Disposal of this compound and its contaminated packaging must be conducted in strict accordance with all federal, state, and local environmental regulations.[10] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and for ensuring its proper disposal.[7] Do not allow the product to enter drains or surface water.[10][11]

Section 8: References

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

Rochester Midland Corporation. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(octyloxy)- - Substance Details - SRS. Retrieved from [Link]

-

Rochester Midland Corporation. (2012). Material Safety Data Sheet: SUPER STRIP. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- (CAS 112-50-5). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-(octyloxy)-. NIST WebBook. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

-

Tensid. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2012). Ethanol, 2-(hexyloxy)-: Human health tier II assessment. Retrieved from [Link]

-

Stakelum. (2018). Product Information Data Sheet. Retrieved from [Link]

-

Ethanol Emergency Response Coalition. (n.d.). Fire Fighting Foam Principles. Retrieved from [Link]

-

U.S. Fire Administration. (n.d.). Preventing and Controlling Ethanol Fires. Retrieved from [Link]

Sources

- 1. CAS # 10020-43-6, this compound, Octyl cellosolve, 1-(2-Hydroxyethoxy)octane, Ethylene glycol monooctyl ether, Ethylene glycol mono-n-octyl ether - chemBlink [chemblink.com]

- 2. parchem.com [parchem.com]

- 3. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 10020-43-6 | this compound - Synblock [synblock.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 10020-43-6 this compound AKSci 4872AH [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. aaronchem.com [aaronchem.com]

- 10. cn.canbipharm.com [cn.canbipharm.com]

- 11. echemi.com [echemi.com]

- 12. images.thdstatic.com [images.thdstatic.com]

- 13. chemos.de [chemos.de]

- 14. abmole.com [abmole.com]

An In-Depth Technical Guide to the Synthesis and Purification of 2-(Octyloxy)ethanol

Introduction: The Versatility and Significance of 2-(Octyloxy)ethanol

This compound, also known as ethylene glycol monooctyl ether, is a valuable amphiphilic molecule possessing both a hydrophilic ethylene glycol head and a hydrophobic octyl tail.[1] This unique structure imparts surfactant-like properties, making it a crucial component in a wide array of applications, including as a solvent, emulsifier, and intermediate in the synthesis of more complex molecules for the pharmaceutical and materials science sectors. Its molecular formula is C10H22O2, and it has a molecular weight of 174.28 g/mol .[2] This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and practical laboratory techniques, designed for researchers, scientists, and professionals in drug development.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction, developed by Alexander Williamson in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[3][5]

For the synthesis of this compound, the logical disconnection points to two primary reactant pairs:

-

Sodium 2-hydroxyethoxide and 1-bromooctane: In this approach, ethylene glycol is deprotonated to form the alkoxide, which then attacks the primary alkyl halide.

-

Sodium octoxide and 2-chloroethanol: Here, 1-octanol is deprotonated, and the resulting alkoxide attacks the haloalcohol.

From a strategic standpoint, the first approach is generally preferred. The SN2 reaction is most efficient with primary alkyl halides, as steric hindrance is minimized.[3] 1-Bromooctane is a primary alkyl halide, making it an excellent substrate for this reaction. While 2-chloroethanol is also a primary halide, the presence of the hydroxyl group can potentially lead to side reactions or require a protection-deprotection sequence, adding complexity to the synthesis.

Reaction Mechanism: A Step-by-Step Look

The synthesis of this compound via the Williamson ether synthesis from ethylene glycol and 1-bromooctane can be broken down into two key steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH) or sodium metal (Na), is used to deprotonate one of the hydroxyl groups of ethylene glycol, forming the sodium 2-hydroxyethoxide nucleophile. The use of a slight excess of ethylene glycol can help to minimize the formation of the di-alkoxide, which could lead to the formation of 1,2-bis(octyloxy)ethane as a byproduct.

-

Nucleophilic Attack: The resulting alkoxide attacks the primary carbon of 1-bromooctane in a concerted SN2 fashion, leading to the formation of the C-O ether bond and the displacement of the bromide ion.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethylene Glycol | C2H6O2 | 62.07 | 31.0 g (27.8 mL) | 0.5 |

| Sodium Metal | Na | 22.99 | 2.3 g | 0.1 |

| 1-Bromooctane | C8H17Br | 193.13 | 19.3 g (16.7 mL) | 0.1 |

| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | 200 mL | - |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 10 g | - |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Alkoxide Formation: Anhydrous ethylene glycol (31.0 g, 0.5 mol) is added to the reaction flask. Small pieces of sodium metal (2.3 g, 0.1 mol) are carefully added portion-wise to the stirred ethylene glycol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. The mixture is stirred until all the sodium has reacted to form sodium 2-hydroxyethoxide.

-

Addition of Alkyl Halide: 1-Bromooctane (19.3 g, 0.1 mol) is dissolved in 50 mL of anhydrous diethyl ether and placed in the dropping funnel. The solution is added dropwise to the stirred alkoxide solution over a period of 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 35-40°C for diethyl ether) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess ethylene glycol is removed by washing the reaction mixture with 100 mL of water in a separatory funnel. The organic layer is then washed with 50 mL of brine to remove any remaining water-soluble impurities.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is a colorless to pale yellow oil.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. US3311544A - Process for the purification of ethylene glycol by treatment with magnesium oxide and water - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

solubility of 2-(Octyloxy)ethanol in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Octyloxy)ethanol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a versatile glycol ether, in various organic solvents. As a molecule with both hydrophilic and lipophilic characteristics, its solubility behavior is critical for applications ranging from pharmaceutical formulations and drug delivery systems to industrial cleaning and chemical synthesis. This document elucidates the underlying physicochemical principles governing its solubility, presents a predictive solubility profile based on intermolecular forces, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solvent compatibility.

Introduction: The Amphiphilic Nature of this compound

This compound (CAS: 10020-43-6), also known as ethylene glycol mono-n-octyl ether, is a non-ionic surfactant and solvent with a unique molecular structure that dictates its solubility profile.[1][2][3] The molecule consists of a polar head—an ethanol group capable of acting as a hydrogen bond donor and acceptor—and a nonpolar tail—an eight-carbon octyl chain. This amphiphilic nature allows it to interact favorably with a wide spectrum of solvents, making it a valuable component in creating stable emulsions, solubilizing active pharmaceutical ingredients (APIs), and acting as a multi-purpose cleaner for diverse chemical compounds.[4] Understanding its solubility is not merely an academic exercise; it is a prerequisite for optimizing formulation stability, reaction kinetics, and product efficacy.

Physicochemical Properties and Intermolecular Forces

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a macroscopic reflection of molecular-level intermolecular forces (IMFs).[5] The dominant IMFs in this compound are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[6][7]

-

London Dispersion Forces (LDF): These are temporary, induced dipoles present in all molecules. The long, nonpolar octyl chain (C8H17) of this compound contributes significantly to its LDF, enabling interactions with nonpolar solvents like alkanes.[5]

-

Dipole-Dipole Interactions: The ether linkage (-O-) and the hydroxyl group (-OH) create a permanent dipole moment in the molecule, allowing for electrostatic attraction with other polar molecules.

-

Hydrogen Bonding: The terminal hydroxyl group is the most significant contributor to the molecule's polarity. It can act as a hydrogen bond donor (via the H atom) and an acceptor (via the O atom), leading to strong interactions with polar protic solvents like water and alcohols.[5]

The interplay between the hydrophobic octyl tail and the hydrophilic ethoxyethanol head determines the compound's solubility in a given solvent.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C10H22O2 | [1][2][8] |

| Molecular Weight | 174.28 g/mol | [1][8] |

| IUPAC Name | 2-octoxyethanol | [1] |

| Boiling Point | 241.7 °C at 760 mmHg | [8] |

The following diagram illustrates the structural basis for this compound's dual solubility nature.

Caption: Structural domains of this compound and their dominant IMFs.

Predictive Solubility Profile

| Solvent Class | Example Solvent(s) | Dominant Solvent IMFs | Expected Solubility/Miscibility | Rationale |

| Polar Protic | Ethanol, Methanol, 1-Octanol | Hydrogen Bonding, Dipole-Dipole | Miscible | The hydroxyl group of this compound can readily form hydrogen bonds with protic solvents. The alkyl chain also interacts favorably with the nonpolar part of alcohol solvents.[5] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | Highly Soluble / Miscible | Strong dipole-dipole interactions between the solvent and the polar head of this compound drive solubility. The lack of hydrogen bond donation from the solvent is not a significant barrier.[9] |

| Nonpolar (Aliphatic) | n-Hexane, Cyclohexane | London Dispersion Forces | Soluble / Partially Soluble | The long octyl chain interacts well with nonpolar solvents via London dispersion forces. However, the polar head group may limit full miscibility, potentially leading to partial solubility depending on the specific alkane.[10][11] |

| Nonpolar (Aromatic) | Toluene, Benzene | London Dispersion Forces, π-π stacking | Highly Soluble | Aromatic solvents, while nonpolar, have polarizable π-electron clouds that can interact favorably with the slight dipole of the ether linkage, in addition to strong LDF with the octyl tail. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, LDF | Highly Soluble / Miscible | These solvents possess a moderate dipole and are effective at solvating both the polar and nonpolar portions of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

To ensure trustworthy and reproducible results, a self-validating experimental protocol is essential. The following describes the isothermal equilibrium method coupled with gas chromatography (GC) for quantification, a standard and reliable approach.[10]

Principle

A supersaturated solution of this compound in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. At equilibrium, the concentration of the solute in the liquid phase represents its solubility at that temperature. The concentration is determined by a pre-calibrated GC method.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC or analytical grade)

-

Internal Standard (e.g., n-dodecane)

-

Scintillation vials or sealed flasks

-

Thermostatic shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Add a constant, known amount of the internal standard to each calibration standard.

-

Analyze each standard by GC-FID to generate a calibration curve of (analyte peak area / internal standard peak area) versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. "Excess" means adding solute until a visible solid or separate liquid phase remains after initial mixing.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined in preliminary experiments by taking measurements at different time points until the concentration plateaus.

-

-

Sample Extraction and Analysis:

-

After equilibration, stop agitation and allow the vials to sit undisturbed in the bath for at least 4 hours for the undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean GC vial to remove any microscopic particulates.

-

Accurately dilute the filtered sample with the pure solvent to bring its concentration within the range of the calibration curve.

-

Add the same amount of internal standard as used in the calibration standards.

-

Analyze the final sample by GC-FID.

-

-

Quantification:

-

Using the peak area ratio from the GC analysis and the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Apply the dilution factor to determine the original concentration in the saturated supernatant, which is the solubility.

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Conclusion

This compound exhibits a broad and highly useful solubility profile due to its amphiphilic molecular structure. It is readily miscible with polar solvents, both protic and aprotic, and shows significant solubility in nonpolar and chlorinated solvents. This versatility is a direct result of the combination of hydrogen bonding, dipole-dipole, and London dispersion forces it can engage in. For applications requiring precise formulation, the detailed isothermal equilibrium protocol provided herein offers a robust and reliable method for generating quantitative solubility data, ensuring the development of stable and effective products.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Atanassova, M., Dukhandzhiyski, I., & Avdeev, G. (2023). Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR. Molecules, 28(13), 5121. Available at: [Link]

-

TSI Journals. (2023). Mutual Solubilities of Ethylene Glycol and Organic Diluents Investigated using Gas Chromatography and NMR. Trade Science Inc. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- (CAS 112-50-5). Retrieved from [Link]

-

ResearchGate. (2018). Solubility of high-value compounds in environmentally friendly solvents–liquid poly(ethylene glycol) and ionic liquids: Experimental study and thermodynamic analysis. Request PDF. Available at: [Link]

-

PubMed. (2023). Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR. National Library of Medicine. Available at: [Link]

-

NIST. (n.d.). Ethanol, 2-(octyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-(octyloxy)-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Özdemir, C., & Güner, A. (2007). Solubility profiles of poly(ethylene glycol)/solvent systems, I. European Polymer Journal, 43(7), 3068–3093. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C10H22O2). Retrieved from [Link]

-

U.S. EPA. (n.d.). Ethanol, 2-(octyloxy)- - Substance Details. Substance Registry Services. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.5: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

Proprep. (n.d.). What are the intermolecular forces in ethanol (C2H5OH)?. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethoxyethanol. Retrieved from [Link]

-

PubChem. (n.d.). Ethanol, 2-(m-xylyloxy)-. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2022). Intermolecular Forces for C2H5OH (Ethanol). Video by The Organic Chemistry Tutor. Available at: [Link]

Sources

- 1. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanol, 2-(octyloxy)- [webbook.nist.gov]

- 3. CAS # 10020-43-6, this compound, Octyl cellosolve, 1-(2-Hydroxyethoxy)octane, Ethylene glycol monooctyl ether, Ethylene glycol mono-n-octyl ether - chemBlink [chemblink.com]

- 4. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. proprep.com [proprep.com]

- 7. youtube.com [youtube.com]

- 8. CAS 10020-43-6 | this compound - Synblock [synblock.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Octyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceutical Development

Executive Summary

2-(Octyloxy)ethanol, a member of the ethylene glycol ether family, is an amphiphilic molecule possessing both a hydrophilic ether-alcohol head and a hydrophobic octyl tail. This structure imparts valuable surfactant properties, making it a compound of significant interest in various industrial and research applications, particularly within pharmaceutical sciences. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, principal synthetic pathways, and critical applications in drug formulation and development. Furthermore, it details robust analytical methodologies for its characterization and quantification, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

Core Molecular Identity and Physicochemical Properties

This compound, also known as ethylene glycol mono-n-octyl ether, is a non-ionic surfactant. Its identity is unequivocally established by its CAS number, molecular formula, and molecular weight.

-

Synonyms: Ethylene glycol mono-n-octyl ether, n-Octyl-monooxyethylene, 1-(2-Hydroxyethoxy)octane[1][3][4]

The molecule's utility is fundamentally derived from its physicochemical characteristics, which are summarized in the table below. The octyl chain provides lipophilicity, enabling interaction with non-polar molecules and environments, while the hydroxyethoxy group provides hydrophilicity, allowing for solubility and interaction with aqueous systems.

| Property | Value | Source |

| IUPAC Name | 2-octoxyethanol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |

| Molecular Weight | 174.28 g/mol | PubChem, US EPA[1][2] |

| Molecular Formula | C₁₀H₂₂O₂ | PubChem, US EPA[1][2] |

| XLogP3 (Predicted) | 2.9 | PubChem[1] |

| Monoisotopic Mass | 174.16198 Da | PubChem[1] |

| Boiling Point | (Predicted) 235.6 °C at 760 mmHg | Cheméo |

| Flash Point | (Predicted) 107.8 °C | Cheméo |

| Density | (Predicted) 0.886 g/cm³ | Cheméo |

Synthesis and Manufacturing Pathway: The Williamson Ether Synthesis

The most common and industrially significant method for producing this compound is the Williamson ether synthesis . This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[5][6][7]

The causality behind this choice of synthetic route is its high efficiency and versatility. The reaction involves an alkoxide ion acting as a potent nucleophile, which attacks an alkyl halide (or another substrate with a good leaving group, like a tosylate) to form the ether linkage.

The two primary precursor components for synthesizing this compound are:

-

The Nucleophile: Sodium octoxide, generated by deprotonating 1-octanol with a strong base like sodium hydride (NaH).[7]

-

The Electrophile: A two-carbon electrophile with a good leaving group, such as 2-chloroethanol or ethylene oxide.

The reaction using 2-chloroethanol is outlined below. For an Sₙ2 reaction to be efficient, the electrophilic carbon must be sterically unhindered.[5] Using a primary halide like 2-chloroethanol ensures minimal steric hindrance, thus maximizing the yield of the desired substitution product and minimizing competing elimination reactions.[6][7]

Applications in Pharmaceutical Research and Drug Development

The amphiphilic nature of this compound makes it a valuable excipient in pharmaceutical formulations. While its direct applications are less documented than longer-chain analogues, its properties are analogous to well-characterized alcohol ethoxylates used in drug delivery.[8]

3.1 Surfactant and Emulsifier In drug development, many active pharmaceutical ingredients (APIs) are poorly water-soluble (lipophilic). This compound can function as a surfactant to create stable oil-in-water (O/W) emulsions or microemulsions.[9] By surrounding droplets of an oil phase containing the dissolved API, it prevents coalescence and maintains a homogenous dispersion in an aqueous medium, which is critical for liquid dosage forms.

3.2 Solubility Enhancement As a solubilizing agent, this compound can form micelles in aqueous solutions above its critical micelle concentration (CMC). The hydrophobic octyl tails form a core into which lipophilic drug molecules can partition, while the hydrophilic heads interface with the water. This mechanism effectively increases the apparent solubility of the drug, which can significantly enhance its bioavailability. This is a key strategy in self-micro emulsifying drug delivery systems (SMEDDS).[10][11]

3.3 Permeation Enhancer In topical and transdermal formulations, surfactants like this compound can act as permeation enhancers. They can fluidize the lipid bilayers of the stratum corneum, the main barrier of the skin, thereby facilitating the penetration of the API to its site of action.

Experimental Protocols: Analytical Characterization

Rigorous analytical testing is essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and common techniques for the analysis of glycol ethers.[12][13]

4.1 Protocol 1: Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a definitive identification based on the analyte's retention time and mass spectrum, making it ideal for identity confirmation and impurity profiling. The methodology is adapted from established methods for other glycol ethers.[13][14]

Rationale: GC is chosen for its ability to separate volatile and semi-volatile compounds like this compound. A non-polar or mid-polarity column is selected to separate analytes primarily by boiling point. Mass spectrometry provides unambiguous identification through characteristic fragmentation patterns.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.

-

Sample Preparation: Accurately weigh the sample and dissolve in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

-

GC-MS Instrumentation and Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977 MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. The 5% phenyl-methylpolysiloxane stationary phase provides good selectivity for this class of compounds.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

-

Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Mass Analyzer: Quadrupole, scanning from m/z 40 to 450.

-

-

Data Analysis: Identify the this compound peak by its retention time. Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST).[4] The expected major fragments would include ions corresponding to the octyl chain (m/z 57, 43) and cleavage of the ether bond. Quantify using the calibration curve generated from the reference standards.

4.2 Protocol 2: Quantification in Formulations by HPLC-UV

This protocol is suitable for routine quantification of this compound in formulations where its concentration is relatively high and a UV chromophore is absent. For analytes lacking a strong chromophore, detection can be achieved with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). The method is based on protocols for similar non-volatile compounds.[15][16][17]

Rationale: Reverse-phase HPLC is the workhorse of pharmaceutical analysis. A C18 column is chosen for its versatility in retaining moderately non-polar compounds like this compound. An isocratic mobile phase of acetonitrile and water provides a simple, robust, and reproducible separation.

Step-by-Step Methodology:

-

Standard and Sample Preparation: Prepare standards and samples as described in the GC-MS protocol (4.1), but use the mobile phase as the diluent for the final dilution step.

-

HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a pump, autosampler, column compartment, and a Refractive Index Detector (RID).

-

Column: ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). The mobile phase must be thoroughly degassed, which is critical for stable RID operation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C. Temperature control is crucial for RID baseline stability.

-

Injection Volume: 20 µL.

-

Detector: Refractive Index Detector (RID). The internal cell temperature should also be controlled (e.g., at 35°C).

-

-

Data Analysis: Create a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Safety, Handling, and Storage

As a chemical intermediate and excipient, proper handling of this compound is paramount. Based on GHS classifications, it presents several hazards.[1]

-

Hazards: Harmful if swallowed (H302), Toxic in contact with skin (H311), and Causes severe skin burns and eye damage (H314).[1]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a functionally important molecule whose value is derived from its amphiphilic structure. A thorough understanding of its physicochemical properties, synthetic routes, and potential applications is essential for its effective use in research and pharmaceutical development. The robust analytical methods detailed herein provide the necessary tools for scientists to ensure its quality, purity, and performance in final formulations. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. [Link]

-

Agency for Toxic Substances and Disease Registry (US). (2010). Toxicological Profile for Ethylene Glycol. NCBI Bookshelf. [Link]

- Google Patents. (2013). CN102998387A - Method for determining ethylene glycol monomethyl ether, glycol ether, ethylene glycol ether acetate, glycol and diglycol in food wrap paper.

-

Scribd. Diethylene Glycol Monoethyl Ether. [Link]

-

Agency for Toxic Substances and Disease Registry (US). (2010). Toxicological Profile for Ethylene Glycol - Chapter 7: Analytical Methods. NCBI Bookshelf. [Link]

-

Rupérez, F. J., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Molecules, 26(21), 6667. MDPI. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82296, this compound. [Link]

-

SIELC Technologies. Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

U.S. Environmental Protection Agency. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Pharmacompass. Ethanol, 2-(9-octadecenyloxy)-, (Z)- Drug Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of 2-(2-Chloroethoxy)ethanol. [Link]

-

Mariani, E., et al. (1999). Derivatization Procedure and HPLC Determination of 2-ethoxyethanol in Cosmetic Samples. International Journal of Cosmetic Science, 21(3), 199-205. [Link]

-

National Institute of Standards and Technology. Ethanol, 2-(octyloxy)-. NIST Chemistry WebBook. [Link]

-

Environment and Climate Change Canada. (2010). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. [Link]

-

U.S. Environmental Protection Agency. Substance Details for Ethanol, 2-(octyloxy)-. [Link]

-

Quiñones, A. C., et al. (2019). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Journal of Food Science. [Link]

-

Kiss, L., et al. (2012). Evaluation of cytotoxicity of surfactants used in self-micro emulsifying drug delivery systems and their effects on paracellular transport in Caco-2 cell monolayer. International Journal of Pharmaceutics, 439(1-2), 147-55. [Link]

-

Suryani, et al. (2020). The effect of surfactant on the solubility of kencur rhizome ethanol extract in self-nanoemulsifying drug delivery system. ResearchGate. [Link]

Sources

- 1. This compound | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. parchem.com [parchem.com]

- 4. Ethanol, 2-(octyloxy)- [webbook.nist.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of cytotoxicity of surfactants used in self-micro emulsifying drug delivery systems and their effects on paracellular transport in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. CN102998387A - Method for determining ethylene glycol monomethyl ether, glycol ether, ethylene glycol ether acetate, glycol and diglycol in food wrap paper - Google Patents [patents.google.com]

- 15. Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. benchchem.com [benchchem.com]

- 17. Derivatization procedure and HPLC determination of 2-ethoxyethanol in cosmetic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Compendium to Ethylene Glycol Mono-n-Octyl Ether: Properties, Applications, and Methodologies

Abstract: This technical guide provides a comprehensive overview of ethylene glycol mono-n-octyl ether (C8E1), a non-ionic surfactant of significant interest in research and pharmaceutical development. We delve into its fundamental physicochemical properties, synthesis, and core surfactant functionalities. The narrative emphasizes its practical applications in drug formulation, particularly as a solubilizer and a component of microemulsion-based delivery systems. Detailed, field-proven experimental protocols are provided for key analytical and formulation workflows, underpinned by a rationale for each procedural choice to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking both foundational knowledge and actionable insights into the use of this versatile excipient.